Cas no 31877-32-4 (Ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate)
Ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate
- ethyl 4-thiophen-2-yl-1,3-thiazole-2-carboxylate
- Ethyl4-(thiophen-2-yl)thiazole-2-carboxylate
- DTXSID701269709
- SCHEMBL5761572
- ETHYL 4-(THIOPHEN-2-YL)-1,3-THIAZOLE-2-CARBOXYLATE
- AKOS010644291
- 31877-32-4
- LFUQSDQIGQHMJY-UHFFFAOYSA-N
- ethyl 4-(2-thienyl)-2-thiazolecarboxylate
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- Inchi: 1S/C10H9NO2S2/c1-2-13-10(12)9-11-7(6-15-9)8-4-3-5-14-8/h3-6H,2H2,1H3
- InChI Key: LFUQSDQIGQHMJY-UHFFFAOYSA-N
- SMILES: S1C=C(C2=CC=CS2)N=C1C(=O)OCC
Computed Properties
- Exact Mass: 239.00747088g/mol
- Monoisotopic Mass: 239.00747088g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 95.7Ų
Ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059004137-1g |
Ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate |
31877-32-4 | 95% | 1g |
$675.80 | 2023-09-02 | |
| Chemenu | CM189543-1g |
ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate |
31877-32-4 | 95% | 1g |
$720 | 2021-08-05 | |
| Chemenu | CM189543-1g |
ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate |
31877-32-4 | 95% | 1g |
$675 | 2023-02-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733147-1g |
Ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate |
31877-32-4 | 98% | 1g |
¥5157.00 | 2024-08-02 |
Ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on Ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate
Ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate (CAS No. 31877-32-4): A Key Intermediate in Modern Pharmaceutical Research
Ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate, identified by its chemical identifier CAS No. 31877-32-4, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic compound features a thiophene ring fused with a thiazole moiety, making it a versatile scaffold for the development of novel bioactive molecules. The structural attributes of this molecule have garnered considerable attention from researchers due to its potential applications in drug discovery and medicinal chemistry.
The Ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate molecule serves as a crucial intermediate in the synthesis of various pharmacologically relevant compounds. Its unique structural framework, comprising both thiophene and thiazole rings, allows for diverse functionalization, enabling the creation of derivatives with tailored biological activities. In recent years, there has been a surge in interest regarding the development of therapeutic agents based on thiophene-thiazole hybrids, owing to their demonstrated efficacy in modulating various biological pathways.
Recent advancements in synthetic methodologies have enhanced the accessibility of this compound, facilitating its incorporation into complex molecular architectures. The utility of Ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate as a building block has been highlighted in several studies focusing on antimicrobial, anti-inflammatory, and anticancer applications. For instance, researchers have reported the synthesis of novel thiazole-thiophene derivatives that exhibit promising inhibitory effects on target enzymes and receptors involved in disease pathogenesis.
One notable area where this compound has made significant contributions is in the field of antiviral research. The structural motif of Ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate has been leveraged to design molecules that can interfere with viral replication cycles. Studies have demonstrated that certain derivatives derived from this scaffold can inhibit key viral enzymes, thereby reducing viral load and mitigating the severity of infections. These findings underscore the importance of heterocyclic compounds like thiophene-thiazole hybrids in developing next-generation antiviral therapies.
In addition to its pharmaceutical applications, Ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate has found utility in materials science and agrochemical research. Its ability to form stable complexes with metal ions has led to investigations into its role as a ligand in catalytic systems. Furthermore, modifications of this compound have yielded novel agrochemicals with enhanced bioactivity against pests and pathogens, contributing to sustainable agricultural practices.
The synthesis of Ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate typically involves multi-step organic reactions, often starting from readily available precursors such as thiophene and thiazole derivatives. Advances in catalytic processes have streamlined these synthetic routes, improving yield and purity while reducing environmental impact. The optimization of reaction conditions has enabled researchers to produce this compound on a larger scale, making it more accessible for industrial applications.
The biological activity of Ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate and its derivatives continues to be an area of active investigation. Researchers are employing computational modeling and high-throughput screening techniques to identify new analogs with improved pharmacokinetic properties. These efforts are complemented by experimental studies that elucidate the mechanisms of action of these compounds at the molecular level.
The integration of machine learning algorithms into drug discovery pipelines has further accelerated the development process for compounds like Ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate. By analyzing large datasets and predicting molecular properties, these tools help identify promising candidates for further optimization. Such innovations are transforming the landscape of pharmaceutical research, enabling more efficient and targeted development of new therapeutics.
In conclusion, Ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate (CAS No. 31877-32-4) represents a valuable asset in modern chemical biology and medicinal chemistry. Its unique structural features and versatile reactivity make it an indispensable intermediate for the synthesis of bioactive molecules with diverse therapeutic applications. As research continues to uncover new possibilities for this compound and its derivatives, its significance in addressing global health challenges is poised to grow even further.
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